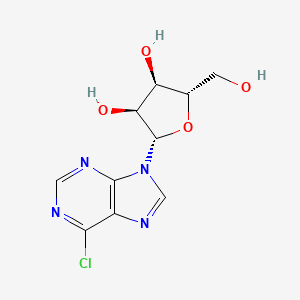![molecular formula C18H19ClN4 B13832109 3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clozapine-d3 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in Clozapine-d3 replace the hydrogen atoms in the original clozapine molecule, which can lead to differences in pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolism of clozapine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clozapine-d3 involves the incorporation of deuterium atoms into the clozapine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in clozapine with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of clozapine can also result in the formation of Clozapine-d3. This method requires careful selection of deuterated starting materials and reagents.
Industrial Production Methods
Industrial production of Clozapine-d3 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to monitor the incorporation of deuterium atoms and to purify the final compound.
化学反応の分析
Types of Reactions
Clozapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Clozapine-d3 can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert Clozapine-d3 to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the clozapine-d3 molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Clozapine-d3, and various substituted derivatives depending on the reagents and conditions used.
科学的研究の応用
Clozapine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Clozapine-d3 is used to study the pharmacokinetics of clozapine, including absorption, distribution, metabolism, and excretion.
Metabolic Stability Studies: The incorporation of deuterium atoms can affect the metabolic stability of clozapine, making Clozapine-d3 a valuable tool for studying metabolic pathways.
Drug Interaction Studies: Clozapine-d3 is used to investigate potential drug-drug interactions involving clozapine.
Biological Studies: Researchers use Clozapine-d3 to study the biological effects of clozapine on various cellular and molecular targets.
作用機序
Clozapine-d3 exerts its effects through multiple molecular targets and pathways. The primary mechanism involves antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . This dual antagonism helps alleviate both positive and negative symptoms of schizophrenia. Additionally, Clozapine-d3 interacts with other neurotransmitter receptors, including adrenergic, histaminergic, and muscarinic receptors, contributing to its unique pharmacological profile .
類似化合物との比較
Clozapine-d3 is compared with other atypical antipsychotics such as olanzapine, risperidone, and quetiapine. While these compounds share some similarities in their mechanisms of action, Clozapine-d3 is unique due to its superior efficacy in treatment-resistant schizophrenia and its distinct receptor binding profile . Similar compounds include:
Olanzapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Risperidone: Known for its strong antagonism of D2 and 5-HT2A receptors but with a higher risk of extrapyramidal side effects.
Quetiapine: Exhibits a broader receptor binding profile and is often used for its sedative properties.
特性
分子式 |
C18H19ClN4 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i1D3 |
InChIキー |
QZUDBNBUXVUHMW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
正規SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















